9,10-Dibromooctadecyl hexa-2,4-dienoate
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Overview
Description
9,10-Dibromooctadecyl hexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms at the 9th and 10th positions of an octadecyl chain, which is attached to a hexa-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromooctadecyl hexa-2,4-dienoate typically involves the bromination of octadecyl hexa-2,4-dienoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Dibromooctadecyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of octadecyl hexa-2,4-dienoate.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds, respectively.
Scientific Research Applications
9,10-Dibromooctadecyl hexa-2,4-dienoate has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 9,10-Dibromooctadecyl hexa-2,4-dienoate involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dichlorooctadecyl hexa-2,4-dienoate
- 9,10-Diiodooctadecyl hexa-2,4-dienoate
- 9,10-Difluorooctadecyl hexa-2,4-dienoate
Uniqueness
9,10-Dibromooctadecyl hexa-2,4-dienoate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms provide a balance between reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
62314-12-9 |
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Molecular Formula |
C24H42Br2O2 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
9,10-dibromooctadecyl hexa-2,4-dienoate |
InChI |
InChI=1S/C24H42Br2O2/c1-3-5-7-8-11-15-18-22(25)23(26)19-16-12-9-10-13-17-21-28-24(27)20-14-6-4-2/h4,6,14,20,22-23H,3,5,7-13,15-19,21H2,1-2H3 |
InChI Key |
TVEFZZNVAUHRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCOC(=O)C=CC=CC)Br)Br |
Origin of Product |
United States |
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